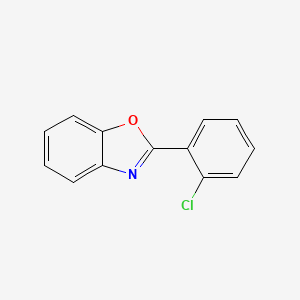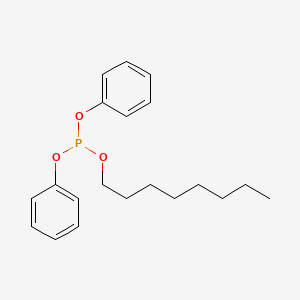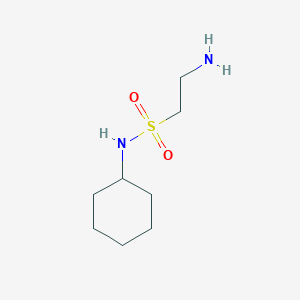
1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone
Vue d'ensemble
Description
1-Phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone is a compound that features a phenyl group attached to an ethanone moiety, which is further linked to a 1H-1,2,4-triazol-5-ylsulfanyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring, a common pharmacophore, contributes to its biological activity and versatility in chemical reactions.
Mécanisme D'action
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
It’s known that the compound can undergo excited-state proton transfer, leading to a transformation between the enol and keto forms .
Pharmacokinetics
The compound’s LogP value is 1.77970, suggesting it has some degree of lipophilicity, which could influence its absorption and distribution .
Result of Action
Some related compounds have demonstrated cytotoxic effects
Action Environment
The action of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone can be influenced by various environmental factors. For instance, the activation barrier of the reaction it undergoes can be overcome under certain conditions, such as heating . .
Analyse Biochimique
Biochemical Properties
It is known that triazole compounds, which include this compound, have excellent electronic properties and have diagnostic potential in the fields of organic electronics and organic photovoltaics .
Molecular Mechanism
It is known that the triazole and phenyl rings in the molecule are nearly perpendicular to each other, which may influence its binding interactions with biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone can be synthesized through a multi-step process. One common method involves the initial bromination of acetophenone to yield bromoacetophenone. This intermediate is then reacted with 1H-1,2,4-triazole-5-thiol under basic conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the triazolylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for the reduction of the carbonyl group.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
1-Phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone has several scientific research applications:
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and molecular pathways.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and intermediates.
Comparaison Avec Des Composés Similaires
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone: This compound lacks the sulfanyl group, which may result in different reactivity and biological activity.
1-Phenyl-2-(1H-1,2,3-triazol-4-yl)ethanone: The position of the nitrogen atoms in the triazole ring differs, potentially affecting its binding properties and reactivity.
1-Phenyl-2-(1H-1,2,4-triazol-3-yl)ethanone: Another positional isomer with distinct chemical and biological properties.
Uniqueness: 1-Phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone is unique due to the presence of the sulfanyl group, which can undergo various chemical transformations and enhance the compound’s reactivity.
Propriétés
IUPAC Name |
1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c14-9(8-4-2-1-3-5-8)6-15-10-11-7-12-13-10/h1-5,7H,6H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVOAHVGRTVDDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341034 | |
| Record name | STK071589 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32189-00-7 | |
| Record name | STK071589 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



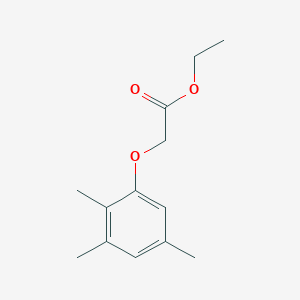

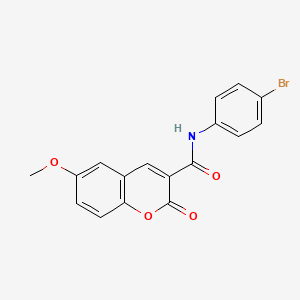
![2-[(Methylsulfanyl)methyl]pyridine](/img/structure/B3051152.png)
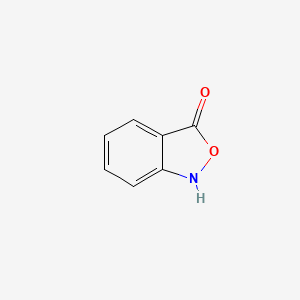
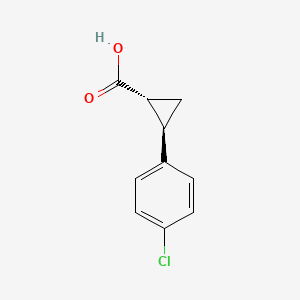
![1,1'-bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B3051159.png)



